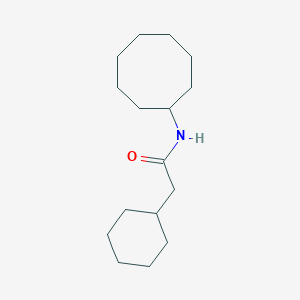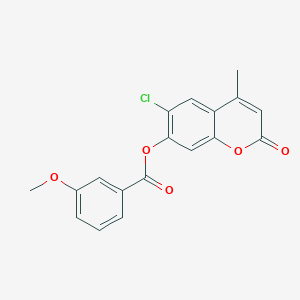
2,2,2-trichloro-N-(2-isopropyl-6-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trichloro-N-(2-isopropyl-6-methylphenyl)acetamide, commonly known as TICA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. TICA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 303.7 g/mol. In
作用機序
The exact mechanism of action of TICA is not fully understood. However, studies have suggested that TICA may act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. TICA may enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and subsequent sedative and anxiolytic effects.
Biochemical and Physiological Effects:
TICA has been shown to have a range of biochemical and physiological effects. TICA has been shown to increase the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and subsequent sedative and anxiolytic effects. TICA has also been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain. In addition, TICA has been shown to have muscle relaxant effects, which may be beneficial in the treatment of muscle spasms and other related conditions.
実験室実験の利点と制限
The advantages of using TICA in lab experiments include its relatively low cost, high potency, and ease of synthesis. However, TICA has some limitations, including its potential toxicity and limited solubility in aqueous solutions. TICA may also have some adverse effects on the liver and kidneys, which may limit its use in some research applications.
将来の方向性
There are several future directions for TICA research. One potential direction is to explore the potential applications of TICA in the treatment of neurological disorders such as epilepsy and anxiety. Another potential direction is to investigate the potential use of TICA as a muscle relaxant in the treatment of muscle spasms and related conditions. Additionally, further research is needed to fully understand the mechanism of action of TICA and its potential side effects.
合成法
TICA can be synthesized using different methods, including the reaction of 2,6-dimethylphenyl isocyanate with trichloroacetyl chloride, followed by the addition of isopropylamine to the reaction mixture. Another method involves the reaction of 2,6-dimethylphenyl isocyanate with trichloroacetic acid, followed by the addition of isopropylamine to the reaction mixture. The yield of TICA using these methods ranges from 50% to 70%.
科学的研究の応用
TICA has been used in various research fields, including medicinal chemistry, pharmacology, and toxicology. TICA has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. TICA has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
特性
IUPAC Name |
2,2,2-trichloro-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c1-7(2)9-6-4-5-8(3)10(9)16-11(17)12(13,14)15/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEMNBIAAZBVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)


![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)


![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)
![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)



![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)